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Introduction to Fimepinostat and HIV-1 Latency
Reversal

Fimepinostat (CUDC-907) is an investigational small molecule dual inhibitor that simultaneously targets
histone deacetylases (HDAC classes I and IIB) and phosphatidylinoesitol-3-kinases (PI3K classes Ia, j,
and 8). This unique dual mechanism of action has shown significant promise in HIV-1 cure research,
particularly in the "shock and kill" strategy for reversing viral latency. The persistence of latent, integrated
HIV-1 proviruses predominantly in memory CD4+ T cells remains the primary barrier to eradication
despite effective combination antiretroviral therapy (cART). Unlike previously tested HDAC inhibitors that
may cause undesirable T-cell activation and proliferation—potentially expanding the latent reservoir—
fimepinostat demonstrates potent latency-reversing activity without inducing T-cell activation, making it

a compelling candidate for further investigation [1] [2].

The molecular structure of fimepinostat incorporates the hydroxamate moiety common to HDAC
inhibitors combined with a PI3K inhibitor skeleton, enabling concurrent inhibition of both pathways with
potentially reduced toxicity compared to separate drug administrations [3]. Prior to its investigation for HIV-

1 latency reversal, fimepinostat had been primarily studied in oncology contexts, with the FDA granting
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Fast Track designation for certain lymphoma presentations. Its repurposing for HIV-1 cure research

represents an innovative approach to targeting the complex mechanisms that maintain viral latency [4] [5].

Experimental Models for Studying HIV-1 Latency

Cell Line Models

Latently infected cell lines provide standardized, reproducible systems for initial screening of latency-

reversing agents (LRAs). The following well-characterized models are commonly employed:

o J-lat Tat-GFP Clone (A1): This cell line contains an integrated HIV-1 provirus where the GFP gene
replaces the viral nef gene, with GFP expression controlled by the HIV-1 promoter. GFP expression
serves as a direct marker of HIV-1 transcriptional activation, allowing rapid quantification via flow
cytometry. Cells are typically seeded at 2x10° cells/well in 96-well plates and incubated with test

compounds for 48 hours before analysis [1].

e ACH-2 Cells: This model contains replication-competent integrated HIV-1 provirus that can be
induced to produce infectious virus. Following stimulation with LRAs, HIV-1 p24 gag production is
quantified in culture supernatants using ELISA, providing a direct measurement of viral protein
production. Similar to J-lat cells, ACH-2 cells are seeded at 2x10° cells/well and incubated with

compounds for 48 hours [1].

Primary Cell Models

While cell lines offer practical advantages, primary cell models more accurately recapitulate the in vivo

conditions of HIV-1 latency:

e Primary CD4+ T-cells from Virally Suppressed Donors: CD4+ T-cells are isolated from donors
living with HIV-1 who have maintained undetectable viral loads (<50 copies/mL) on cART for a
minimum of 18 months. Cells are typically enriched using magnetic-activated cell sorting (MACS)
with negative selection to avoid cellular activation. These cells harbor endogenous latent HIV-1

reservoirs and provide the most clinically relevant system for evaluating LRA efficacy [1] [6].
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¢ Ex Vivo Viral Reactivation Models; Isolated CD4+ T-cells are stimulated with LRAs for defined

periods (typically 16-48 hours), after which cell-associated unspliced HIV-1 RNA is measured using

sensitive droplet digital PCR (ddPCR) to quantify changes in HIV-1 transcription. This approach

directly measures the induction of viral transcription in cells harboring latent proviruses [1].

Table 1: Comparison of Experimental Models for HIV-1 Latency Studies

Model
T Specific Model Key Readout Advantages Limitations
ype
Cell J-lat Tat-GFP (A1) GFP expression by Rapid, quantitative, Does not fully
Line flow cytometry high-throughput recapitulate chromatin
suitable for screening  structure of primary
cells
Cell ACH-2 p24 gag production Measures viral Clonal population may
Line by ELISA protein production not represent reservoir
heterogeneity
Primary  Primary CD4+ T- Cell-associated Most clinically Limited cell numbers,
Cell cells from unspliced HIV-1 relevant, captures donor-to-donor
suppressed RNA by ddPCR patient-specific variability
donors factors
Primary  Exvivo expanded Viral outgrowth and  Provides sufficient Requires in vitro
Cell CDA4+ T-cells HIV RNA cells for multiple expansion that may

measurement

experiments

Detailed Experimental Protocols

Compound Preparation and Storage

alter cell physiology

Fimepinostat stock solution is typically prepared by dissolving the compound in dimethyl sulfoxide

(DMSO) at a concentration of 10-100 mM, followed by aliquoting and storage at -20°C to -80°C. For

working concentrations, the stock is further diluted in appropriate cell culture media immediately before use,
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ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Panobinostat

and romidepsin, commonly used as comparator HDAC inhibitors in these studies, are prepared similarly [1].

HIV-1 Latency Reversal in Cell Lines

The following protocol details the standard approach for assessing latency reversal in J-lat and ACH-2 cell

lines:

¢ Cell Culture Preparation:

o Maintain J-lat Tat-GFP and ACH-2 cells in RPMI 1640 medium supplemented with 10% heat-
inactivated fetal bovine serum (hiFBS), penicillin (100 1U/mL), and streptomycin (100 pug/mL)
o Seed cells in 96-well plates at a density of 2x105 cells/well in 100 L complete medium

e Compound Treatment:

o Add fimepinostat at clinically relevant concentrations (25 nM is commonly used)

o Include appropriate controls: DMSO vehicle (0.01%) as negative control, panobinostat or
romidepsin as HDAC inhibitor comparators, and PMA (25 nM) as positive control

o Incubate cells for 48 hours at 37°C with 5% CO2

¢ Readout and Analysis:

o For J-lat cells: Harvest cells and analyze GFP expression in live, single cells using flow
cytometry, gating on viability dye-negative populations

o For ACH-2 cells: Collect supernatants, inactivate with 1% Empigen for 1 hour, and measure
HIV-1 p24 gag levels by ELISA according to manufacturer instructions

o Perform all experiments in duplicate or triplicate to ensure statistical reliability [1]

Latency Reversal in Primary CD4+ T-Cells

For studies using primary cells from donors living with HIV-1, the following protocol is recommended:

¢ Cell Isolation and Culture:

o Isolate CD4+ T-cells from cryopreserved PBMCs of virally suppressed donors using MACS
negative selection to minimize activation
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o Seed cells at 1x10° cells/mL in RPMI 1640 media with 10% hiFBS and antibiotics in 24-well
plates

o Treat cells with fimepinostat (25 nM) or comparator compounds (e.g., romidepsin at 5 nM) for
16 hours at 37°C with 5% CO:

e HIV-1 Transcript Measurement:

o Harvest cells and lysate in RLT+ buffer for RNA extraction using kits such as the AllPrep
DNA/RNA Mini Kit

o Measure cell-associated unspliced HIV-1 RNA using the QX100 Droplet Digital PCR System
with appropriate primers and probes

o Normalize results to cell number or housekeeping genes as appropriate [1]

T-Cell Activation and Proliferation Assessment

A critical aspect of LRA evaluation is assessing potential effects on T-cell activation and proliferation:

e Cell Culture and Treatment:

o Isolate PBMCs from HIV-negative donors by Ficoll-Paque density gradient centrifugation
o Seed PBMCs at 2x10° cells/ImL in RPMI 1640 complete medium in 12-well plates
o Treat with fimepinostat across a concentration range (e.g., 10-100 nM) for 48 hours

¢ Flow Cytometry Analysis:

o Stain cells with viability dye followed by Fc-blocking and surface staining with antibodies
against CD3, CD4, CD8, CCR7, CD45RA, and CD69 (activation marker)

Fix, permeabilize, and perform intracellular staining for Ki67 (proliferation marker)

Analyze using flow cytometry, identifying T-cell subsets by size, granularity, and CD3/CD4/CD8
expression

Define central memory T-cells (TCM) as CD45RA-CCR7+ and effector memory T-cells (TEM)
as CD45RA-CCR7-

Determine positivity gates using isotype control antibodies [1]

[e]

[e]

(e]

[e]

Data Analysis and Interpretation

Quantifying HIV-1 Reactivation
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Flow cytometry data from J-lat experiments should be analyzed to determine the percentage of GFP-
positive cells within live, single-cell populations. Comparison to vehicle (DMSO) controls allows
calculation of fold-increase in latency reversal. For ACH-2 cells, p24 gag concentrations are determined

from standard curves in ELISA assays, with background subtraction from vehicle controls.

Droplet digital PCR data from primary cell experiments provides absolute quantification of cell-associated
unspliced HIV-1 RNA copies per unit, which can be normalized to cell number or input RNA. Statistical
significance is typically determined using the Mann-Whitney U test for comparison between groups, with p-

values <0.05 considered significant [1].

Assessing T-Cell Activation and Proliferation

Flow cytometry data for T-cell activation and proliferation markers should be analyzed by first gating on live
CD3+CD4+ or CD3+CD8+ populations, then determining the percentage of CD69+ (activation) and Ki67+
(proliferation) cells within these populations. Comparison of these percentages across treatment conditions

allows assessment of compound effects on T-cell status [1].

Key Research Findings and Data Summary

Efficacy in Latency Reversal

Studies have consistently demonstrated that fimepinostat effectively reverses HIV-1 latency at clinically

achievable concentrations:

Table 2: Quantitative Summary of Fimepinostat Efficacy Across Experimental Models

. Fimepinostat Comparator
Experimental Model . Key Results
Concentration Compounds
J-lat Tat-GFP cells 25 nM Robust latency reversal Romidepsin,
comparable to romidepsin at panobinostat
2.5nM
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. Fimepinostat
Experimental Model .
Concentration

ACH-2 cells 25 nM

Primary CD4+ T-cells 25nM
from suppressed donors

Primary CD4+ T-cells 25nM
from suppressed donors

Comparator
Key Results
Compounds

Significant induction of p24 Romidepsin,

gag production panobinostat
Significant increase in cell- Romidepsin (5
associated unspliced HIV-1 nM)

RNA

Latency reversal comparable  Romidepsin (5
to romidepsin nM)

Effects on T-Cell Activation and Proliferation

A distinctive feature of fimepinostat is its differential effect on T-cell activation compared to other HDAC

inhibitors:

o Fimepinostat treatment resulted in decreased T-cell activation (as measured by CD69 expression)

and had no negative impact on T-cell proliferation (as measured by Ki67 expression) [1] [2]

¢ In contrast, romidepsin stimulation under identical conditions induced marked T-cell activation and
proliferation, which could potentially lead to unintended clonal expansion of latently infected CD4+ T-

cells—a key mechanism of HIV-1 persistence [1]

o This dissociation between latency reversal and T-cell activation represents a significant potential

advantage for fimepinostat in HIV-1 cure strategies, as it may enable viral reactivation without

expanding the reservoir [1]

Mechanism and Signaling Pathways

The following diagram illustrates the proposed dual mechanism of fimepinostat in reversing HIV-1 latency:

© 2026 Smolecule. All rights reserved.

7/11 Tech Support


https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6816120/
https://pubmed.ncbi.nlm.nih.gov/31700655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6816120/
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6816120/
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.smolecule.com/products/s548375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O I e C U I e Specifications & Pricing

HDAC Inhibition Pathway

Fimepinostat

mhibits

I3K Inhibition Pathway

Deacetylates

ncreased acetylatio

=)

AcetylatedHistones

Promotes

LatencyReversal

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 8/11 Tech Support


https://www.smolecule.com/products/s548375?utm_src=pdf-body-img
https://www.smolecule.com/products/s548375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Figure 1: Dual Mechanism of Fimepinostat in HIV-1 Latency Reversal. Fimepinostat simultaneously
inhibits HDAC and PI3K signaling pathways. HDAC inhibition increases histone acetylation, leading to
chromatin relaxation and facilitated HIV transcription. Concurrent PI3K inhibition modulates T-cell
activation pathways, potentially contributing to the unique profile of latency reversal without global T-cell

activation.

Troubleshooting and Technical Considerations

e Cell viability concerns: Fimepinostat concentrations above 100 nM may impact cell viability in
some primary cell cultures. It is recommended to perform dose-response experiments (typically 10-

100 nM) to establish optimal concentrations for each cell type [1]

e Donor variability: Responses in primary cells from different donors can vary significantly. Include

cells from multiple donors (minimum n=4-5) to ensure robust conclusions [1]

o Experimental timing: The optimal incubation time may differ between model systems—16 hours for
primary CD4+ T-cells versus 48 hours for cell lines. Conduct time-course experiments to determine

ideal exposure durations [1]

o Combination approaches: Recent evidence suggests that combination LRA regimens may be more
effective than single agents. Consider testing fimepinostat in combination with other latency reversing

agents with complementary mechanisms [7] [8]

Conclusion

Fimepinostat represents a promising candidate for HIV-1 latency reversal with a unique dual mechanism of
action and favorable profile of reversing latency without inducing T-cell activation. The experimental
protocols outlined in this document provide researchers with standardized methods to evaluate its efficacy
across multiple model systems, from initial screening in cell lines to validation in primary cells from virally
suppressed donors. As research in this area advances, fimepinostat may play an important role in

combination approaches aimed at achieving an HIV-1 cure through the "shock and kill" strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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